molecular formula C17H12N4O5 B2759383 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887883-72-9

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2759383
CAS No.: 887883-72-9
M. Wt: 352.306
InChI Key: DJEDVDIHYVRYFQ-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a pyrrolidinone ring, a furan ring, and an oxadiazole ring, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrrolidinone and oxadiazole rings, followed by their coupling with the furan ring. Common reagents used in these reactions include acyl chlorides, hydrazides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
  • 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to the presence of the furan ring, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for specific applications.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5/c22-13-6-7-14(23)21(13)11-4-1-3-10(9-11)15(24)18-17-20-19-16(26-17)12-5-2-8-25-12/h1-5,8-9H,6-7H2,(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEDVDIHYVRYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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